molecular formula C10H14N2O3S2 B14832276 N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14832276
M. Wt: 274.4 g/mol
InChI Key: NRCQEEPBMOVGEQ-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(5-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-9-5-10(12-17(2,13)14)11-6-8(9)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

NRCQEEPBMOVGEQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps. One common method includes the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a broad range of scientific research applications. In chemistry, it is used in the synthesis of other heterocyclic compounds. In biology and medicine, it has been studied for its potential pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . In the industry, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other pyridine-based heterocyclic compounds. Similar compounds include thiazolo[4,5-b]pyridines, which also exhibit a broad spectrum of pharmacological activities . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties.

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